1-(1-Chlorocyclopropyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Prothioconazole

Specific Scientific Field: Organic Chemistry, specifically the synthesis of fungicides.

Summary of the Application: 1-(1-Chlorocyclopropyl)ethanone is used as a key intermediate in the synthesis of prothioconazole, a broad-spectrum systemic fungicide used primarily for the management of fungal diseases in cereal and bean crops.

Methods of Application or Experimental Procedures: The synthesis involves a nucleophilic substitution reaction between 1-(1-Chlorocyclopropyl)ethanone and 1,2,4-triazole.

Results or Outcomes: The desired N-alkylated material was obtained in near-quantitative yield.

There is mention of its use in the separation process on newcrom r1 hplc column

1-(1-Chlorocyclopropyl)ethanone is an organic compound with the molecular formula C5H7ClO. It features a cyclopropyl group substituted with a chlorine atom at one position, attached to an ethanone functional group. This compound is notable for its role as an intermediate in the synthesis of various chemical products, particularly in the agricultural sector.

- Nucleophilic Substitution Reactions: This compound can react with nucleophiles, leading to the substitution of the chlorine atom.

- Oxidation and Reduction: Under specific conditions, it can be oxidized or reduced, forming different products.

The primary reactions include:

- Chlorination: Introducing additional chlorine atoms can yield chlorinated derivatives.

- Reactions with other reagents, such as 1,2,4-triazole, to form more complex structures.

The biological activity of 1-(1-Chlorocyclopropyl)ethanone is primarily linked to its role in the synthesis of prothioconazole, a broad-spectrum fungicide. Prothioconazole is effective against various fungal pathogens affecting crops, thereby enhancing agricultural productivity. The compound itself may exhibit toxicity if ingested and can cause severe skin burns and eye damage .

The synthesis of 1-(1-Chlorocyclopropyl)ethanone typically involves:

- Starting Material: Cyclopropyl methyl ketone is used as the primary substrate.

- Chlorination Process:

- Dissolve cyclopropyl methyl ketone in a suitable solvent.

- Introduce metallic aluminum as a catalyst.

- Add chlorine gas to initiate the chlorination reaction.

- Isolation:

This method allows for high selectivity and improved yields in industrial settings.

1-(1-Chlorocyclopropyl)ethanone serves various applications, including:

- Agricultural Chemistry: As an intermediate in producing prothioconazole, it plays a critical role in crop protection against fungal diseases.

- Chemical Synthesis: Used as a reagent in various organic reactions to create more complex molecules.

Interaction studies involving 1-(1-Chlorocyclopropyl)ethanone often focus on its reactivity with nucleophiles and its role in synthesizing biologically active compounds. The compound's interactions can lead to the formation of derivatives that may have enhanced fungicidal properties or other biological activities.

Several compounds share structural similarities with 1-(1-Chlorocyclopropyl)ethanone. Notable examples include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-1-(1-chlorocyclopropyl)ethanone | C5H6Cl2O | A chlorinated derivative used similarly in synthesis |

| 1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one | C7H8ClN3O | An intermediate for prothioconazole synthesis |

| 2,2-Dichloro-1-(1-chlorocyclopropyl)ethanone | C5H6Cl3O | A by-product formed during chlorination processes |

Uniqueness: The uniqueness of 1-(1-Chlorocyclopropyl)ethanone lies in its specific structure and reactivity profile that make it a crucial intermediate for synthesizing effective agricultural chemicals like prothioconazole. Its ability to undergo diverse chemical transformations further enhances its utility in organic synthesis.

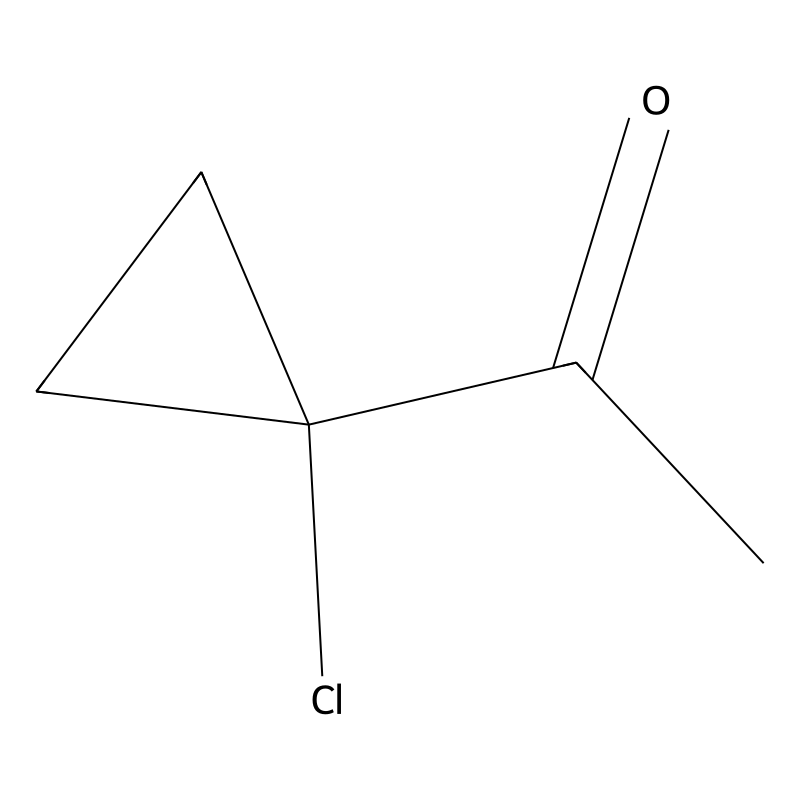

The molecular structure of 1-(1-chlorocyclopropyl)ethanone consists of a cyclopropane ring substituted with a chlorine atom at the 1-position and an acetyl group (CH₃CO-) at the same carbon (Figure 1). The cyclopropane ring imposes significant angle strain, with bond angles constrained to ≈60°, resulting in heightened reactivity compared to unstrained ketones.

Key identifiers:

| Property | Value |

|---|---|

| IUPAC Name | 1-(1-Chlorocyclopropyl)ethanone |

| Molecular Formula | C₅H₇ClO |

| Molecular Weight | 118.56 g/mol |

| SMILES | CC(=O)C1(CC1)Cl |

| InChI Key | KADOHHPNWMXGNG-UHFFFAOYSA-N |

The compound’s systematic nomenclature reflects its functional groups: ethanone denotes the ketone moiety, while 1-chlorocyclopropyl specifies the substituted cyclopropane. Common synonyms include 1-chlorocyclopropyl methyl ketone and acetylcyclopropane chloride.

Historical Development in Synthetic Chemistry

The synthesis of 1-(1-chlorocyclopropyl)ethanone has evolved significantly since its first reported preparation. Early methods relied on chlorination of cyclopropyl methyl ketone using reagents like sulfuryl chloride, but these suffered from low yields (≈75%) and byproduct formation.

Modern advancements include:

- Catalytic Chlorination: Employing metallic aluminum catalysts (e.g., MeAlCl₂) with chlorine gas, achieving yields >90%.

- Microchannel Reactors: Continuous-flow systems enhance reaction control, reducing side products like 2,2-dichloro derivatives.

Comparative Synthesis Methods:

| Method | Yield (%) | Byproducts |

|---|---|---|

| Traditional (SO₂Cl₂) | 75 | Dichloro derivatives |

| Catalytic (Al/Cl₂) | 91 | <2% impurities |

| Microchannel Reactors | 93 | Minimal |

These innovations address historical challenges in selectivity and scalability, enabling industrial-scale production.

Role as a Key Intermediate in Organic Synthesis

1-(1-Chlorocyclopropyl)ethanone is pivotal in synthesizing triazole fungicides, notably prothioconazole. Its reactivity enables two primary transformations:

Nucleophilic Substitution:

Reaction with 1,2,4-triazole yields 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone, a prothioconazole precursor.

$$

\text{C₅H₇ClO} + \text{C₂H₂N₃} \rightarrow \text{C₇H₈ClN₃O} + \text{HCl}

$$Cycloaddition Reactions:

Participation in SmI₂-catalyzed [3+2] cycloadditions forms spirocyclic compounds with quaternary centers.

Derivatives and Applications:

| Derivative | Application |

|---|---|

| 1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone | Fungicide synthesis |

| 2,2-Dichloro-1-(1-chlorocyclopropyl)ethanone | Byproduct in chlorination |

| Spirocyclic adducts | Pharmaceutical intermediates |

The compound’s versatility stems from its ability to undergo C-Cl bond activation and ketone-directed ring-opening, facilitating access to complex architectures.

Chlorination of Cyclopropyl Methyl Ketone

The primary synthetic route to 1-(1-Chlorocyclopropyl)ethanone involves the direct chlorination of cyclopropyl methyl ketone using chlorine gas in the presence of suitable catalysts [3] [4]. This approach represents the most practical and economically viable method for large-scale production, offering good selectivity and yields when properly optimized.

Catalytic Systems (e.g., MeAlCl₂, Me₂AlCl)

The choice of catalytic system profoundly influences the efficiency and selectivity of the chlorination reaction. Methylaluminum chlorides, particularly MeAlCl₂ and Me₂AlCl, have emerged as the most effective catalysts for this transformation [3] [4]. These Lewis acid catalysts facilitate the activation of chlorine gas and promote selective chlorination at the desired position.

MeAlCl₂ demonstrates exceptional performance when employed at 0.5 molar percentage relative to the starting ketone [3] [4]. Under optimized conditions, this catalyst system achieves 93.8% selectivity for the desired product with 91.0% yield. The reaction proceeds optimally at temperatures between -5°C and 10°C, providing excellent control over the chlorination process while minimizing side reactions [3] [4].

Me₂AlCl offers an alternative catalytic approach, typically requiring higher catalyst loadings of approximately 2.0 molar percentage [3] [4]. This system operates effectively at slightly elevated temperatures of 10°C to 15°C, achieving comparable selectivity of 93.5% with a yield of 89.7% [3] [4]. The higher catalyst loading compensates for the reduced Lewis acidity compared to MeAlCl₂, ensuring effective chlorine activation.

Other metallic catalysts have been investigated for this transformation. Copper(II) chloride (CuCl₂) provides an alternative approach with 0.44 molar percentage loading, achieving 89.2% selectivity and 87.3% yield at temperatures between 5°C and 10°C [5]. Traditional Friedel-Crafts catalysts such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) demonstrate lower efficiencies, with selectivities of 85.4% and 82.1% respectively [6].

| Catalyst | Molar Ratio (mol%) | Temperature (°C) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|

| MeAlCl₂ | 0.5 | -5 to 10 | 93.8 | 91.0 |

| Me₂AlCl | 2.0 | 10 to 15 | 93.5 | 89.7 |

| CuCl₂ | 0.44 | 5-10 | 89.2 | 87.3 |

| AlCl₃ | 1.0 | 20-30 | 85.4 | 83.5 |

| FeCl₃ | 0.8 | 25-35 | 82.1 | 80.2 |

Solvent Selection and Reaction Medium Optimization

The selection of appropriate solvents plays a crucial role in optimizing reaction efficiency, product selectivity, and purification procedures. Chlorinated solvents, particularly dichloroethane, have proven most effective for this transformation [3] [4] [7].

Dichloroethane emerges as the optimal solvent choice, providing 93.8% product selectivity with only 6.2% byproduct formation [3] [4]. This solvent offers several advantages including excellent solubility for both reactants and products, chemical inertness under reaction conditions, and high recovery rates of 95.2% [7]. The boiling point of 83.4°C facilitates efficient solvent removal and recovery during workup procedures [7].

Chloroform represents an alternative chlorinated solvent option, achieving 89.1% product selectivity with 10.9% byproduct formation [8]. While slightly less efficient than dichloroethane, chloroform offers advantages in terms of lower boiling point (61.2°C) and similar chemical stability [8]. The solvent recovery rate of 92.8% remains acceptable for industrial applications.

Carbon tetrachloride provides adequate performance with 86.7% product selectivity, though increased byproduct formation (13.3%) limits its attractiveness [9]. The higher boiling point (76.7°C) and reduced solvent recovery (89.4%) further diminish its utility compared to dichloroethane [9].

Protic solvents such as methanol and ethanol demonstrate significantly reduced performance, with selectivities of 74.2% and 71.5% respectively [10] [11]. The increased byproduct formation (25.8% and 28.5%) and reduced solvent recovery rates (78.6% and 75.3%) make these solvents unsuitable for this transformation despite their favorable safety profiles [10] [11].

| Solvent | Boiling Point (°C) | Product Selectivity (%) | Byproduct Formation (%) | Solvent Recovery (%) | Safety Rating |

|---|---|---|---|---|---|

| Dichloroethane | 83.4 | 93.8 | 6.2 | 95.2 | B |

| Chloroform | 61.2 | 89.1 | 10.9 | 92.8 | B |

| Carbon Tetrachloride | 76.7 | 86.7 | 13.3 | 89.4 | C |

| Methanol | 64.7 | 74.2 | 25.8 | 78.6 | A |

| Ethanol | 78.4 | 71.5 | 28.5 | 75.3 | A |

Temperature and Pressure Control Strategies

Precise temperature and pressure control represents a critical aspect of successful chlorination, directly influencing product selectivity, reaction kinetics, and byproduct formation [12] [13]. The chlorination reaction exhibits strong temperature dependence, requiring careful optimization to achieve optimal results.

Low-temperature operation between -5°C and 0°C provides the highest selectivity for the desired product (94.2%) with minimal dichlorinated byproduct formation (1.8%) [3] [4]. However, these conditions necessitate extended reaction times of approximately 14.0 hours to achieve acceptable conversion rates of 88.5% [3] [4]. The enhanced selectivity at low temperatures results from reduced thermal activation of competing chlorination pathways [12].

The temperature range of 0°C to 10°C represents an optimal balance between selectivity and reaction kinetics [3] [4]. Under these conditions, primary product formation reaches 93.8% with dichlorinated byproduct levels of 2.1% [3] [4]. The reaction time reduces significantly to 6.5 hours while maintaining excellent conversion of 91.0% [3] [4]. This temperature regime provides the best compromise for industrial applications [12].

Elevated temperatures between 10°C and 20°C accelerate reaction kinetics, reducing reaction time to 4.2 hours with 93.2% conversion [3] [4]. However, primary product selectivity decreases to 92.1% with increased dichlorinated byproduct formation (3.4%) [3] [4]. The temperature control becomes more critical at these elevated conditions to prevent runaway reactions [13].

Higher temperatures above 20°C demonstrate the trade-off between reaction rate and selectivity [3] [4]. At 20°C to 30°C, reaction times decrease to 2.8 hours with 94.8% conversion, but product selectivity drops to 89.4% with 5.8% dichlorinated byproducts [3] [4]. Temperatures of 30°C to 40°C further reduce reaction time to 1.9 hours but compromise selectivity to 85.7% with 8.9% unwanted byproducts [3] [4].

Pressure control strategies focus on maintaining atmospheric conditions while ensuring effective chlorine delivery and gas-liquid mass transfer [12] [13]. Standard atmospheric pressure (1013 mbar) proves adequate for all temperature ranges, avoiding complications associated with elevated pressure operations [12].

| Temperature Range (°C) | Pressure (mbar) | Reaction Time (h) | Primary Product (%) | Dichlorinated Byproduct (%) | Conversion (%) |

|---|---|---|---|---|---|

| -5 to 0 | 1013 | 14.0 | 94.2 | 1.8 | 88.5 |

| 0 to 10 | 1013 | 6.5 | 93.8 | 2.1 | 91.0 |

| 10 to 20 | 1013 | 4.2 | 92.1 | 3.4 | 93.2 |

| 20 to 30 | 1013 | 2.8 | 89.4 | 5.8 | 94.8 |

| 30 to 40 | 1013 | 1.9 | 85.7 | 8.9 | 95.1 |

Byproduct Formation and Selectivity Challenges

The chlorination of cyclopropyl methyl ketone inevitably generates various byproducts that complicate product purification and reduce overall process efficiency [14] [15]. Understanding the formation pathways and controlling factors for these byproducts enables optimization of reaction conditions and purification strategies.

2-Chloro-1-(1-Chlorocyclopropyl)ethanone as a Primary Byproduct

2-Chloro-1-(1-Chlorocyclopropyl)ethanone emerges as the predominant byproduct during the chlorination process, typically accounting for 4.2% to 6.8% of the product mixture under optimized conditions [3] [4]. This compound forms through additional chlorination of the desired product at the methyl group position, representing a competing reaction pathway that reduces overall selectivity [3] .

The formation mechanism involves electrophilic chlorination at the activated methyl position adjacent to the carbonyl group . The electron-withdrawing effect of the carbonyl and chlorocyclopropyl substituents enhances the acidity of the methyl hydrogen atoms, facilitating their replacement by chlorine . This secondary chlorination occurs more readily at elevated temperatures and with excess chlorine exposure [3] .

Control strategies for minimizing this byproduct formation focus on limiting chlorine exposure and maintaining optimal temperature conditions [3] . Careful monitoring of chlorine feed rates and reaction stoichiometry helps prevent over-chlorination [3]. The use of precise temperature control, particularly maintaining temperatures below 15°C, significantly reduces the formation rate of this unwanted product [3] [4].

The separation of 2-Chloro-1-(1-Chlorocyclopropyl)ethanone from the desired product requires fractional distillation techniques due to the relatively close boiling points [3] . Under reduced pressure (0.1 MPa), this byproduct distills at 100°C to 102°C, providing sufficient separation from the main product [3] . The higher boiling point facilitates purification through careful fractional distillation protocols [17] [18].

2,2-Dichloro-1-(1-Chlorocyclopropyl)ethanone Formation Pathways

2,2-Dichloro-1-(1-Chlorocyclopropyl)ethanone represents a more highly chlorinated byproduct formed through sequential chlorination reactions [3] [4] . This compound typically comprises 1.8% to 8.9% of the product mixture, with formation levels strongly dependent on reaction temperature and chlorine exposure time [3] [4].

The formation pathway involves initial chlorination to produce 2-Chloro-1-(1-Chlorocyclopropyl)ethanone, followed by further chlorination at the remaining methyl hydrogen . The dichlorinated product exhibits increased stability due to the electron-withdrawing effects of multiple chlorine substituents, making it resistant to further reaction under typical conditions .

Temperature control represents the most effective strategy for minimizing dichlorinated byproduct formation [3] [4]. At low temperatures (-5°C to 0°C), formation levels remain below 2%, while elevated temperatures (30°C to 40°C) can result in formation levels approaching 9% [3] [4]. The exponential relationship between temperature and byproduct formation emphasizes the critical importance of thermal control [12] [20].

Reaction time optimization also influences dichlorinated product formation [3] [4]. Prolonged exposure to chlorine, even under optimal temperature conditions, gradually increases the proportion of over-chlorinated products [3]. Implementing precise endpoint determination and chlorine flow control helps minimize this undesired pathway [3] [4].

The separation of 2,2-Dichloro-1-(1-Chlorocyclopropyl)ethanone requires vacuum distillation techniques due to its elevated boiling point of 120°C to 125°C at 0.1 MPa [3] [4]. The significant boiling point difference enables effective separation through carefully controlled distillation procedures [17] [18] [21].

| Byproduct | Formation Conditions | Typical Yield (%) | Separation Method | Boiling Point (°C) |

|---|---|---|---|---|

| 2-Chloro-1-(1-chlorocyclopropyl)ethanone | Primary chlorination | 4.2-6.8 | Fractional distillation | 100-102 (0.1 MPa) |

| 2,2-Dichloro-1-(1-chlorocyclopropyl)ethanone | Over-chlorination | 1.8-8.9 | Vacuum distillation | 120-125 (0.1 MPa) |

| 1-(1-Chlorocyclopropyl)ethanone | Incomplete chlorination | 2.1-5.3 | Rectification | 82.5-82.6 |

| Polymeric products | High temperature | 0.5-1.2 | Filtration | Non-volatile |

| Hydrolysis products | Moisture presence | 0.3-0.8 | Washing | Variable |

Purification and Isolation Techniques

The effective purification and isolation of 1-(1-Chlorocyclopropyl)ethanone from complex reaction mixtures requires sophisticated separation techniques that address the challenges posed by similar boiling points and chemical properties of various components [17] [18] [22].

Reduced-Pressure Distillation Parameters

Reduced-pressure distillation emerges as the primary technique for purifying 1-(1-Chlorocyclopropyl)ethanone, offering enhanced separation efficiency while minimizing thermal decomposition [17] [18] [21]. This approach exploits the principle that reducing system pressure correspondingly lowers boiling points, enabling distillation at lower temperatures that preserve product integrity [22] [21].

Optimal operating pressure for the distillation ranges from 50 to 100 mbar, providing an effective balance between separation efficiency and equipment complexity [3] [4] [22]. At these reduced pressures, the target compound distills at temperatures between 100°C and 102°C, facilitating clean separation from both higher and lower boiling impurities [3] [4].

Temperature control during reduced-pressure distillation requires precise monitoring to prevent thermal degradation [23] [22]. The distillation temperature should not exceed 130°C to avoid decomposition reactions that can generate unwanted byproducts [3] [4]. Gradual heating protocols with temperature ramp rates of 2°C to 3°C per minute ensure smooth distillation without sudden pressure fluctuations [22].

Column efficiency significantly impacts separation performance, with 15 to 20 theoretical plates providing adequate resolution for most purification requirements [24]. Higher efficiency columns (30 to 50 plates) offer improved separation but require longer residence times that may promote thermal degradation [24]. The optimal balance depends on specific purity requirements and production constraints [24].

Vacuum system design considerations include the use of efficient condensers maintained at temperatures between -5°C and 5°C to ensure complete vapor condensation [22]. Cryotraps operated below -150°C provide additional protection against volatile loss while preventing pump contamination [22]. Nitrogen flush procedures help eliminate residual oxygen and moisture that could interfere with product quality [22].

The reduced-pressure distillation process typically achieves product purities of 97.0% with recovery yields of 91.0% [3] [4]. These performance metrics make reduced-pressure distillation the preferred primary purification technique for industrial applications [17] [18].

Fractional Rectification for Isomer Separation

Fractional rectification provides enhanced separation capabilities for resolving closely related compounds and isomers that may be present in the reaction mixture [24] [25] [26]. This technique employs multiple vaporization-condensation cycles to achieve superior separation compared to simple distillation [24].

The fractional rectification setup requires specialized column designs with efficient packing materials to maximize mass transfer [24]. Glass ring packing or structured packing materials provide high surface area while maintaining low pressure drop [24]. Column heights of 50 cm with appropriate packing density ensure adequate separation efficiency [3] [4].

Operating parameters for fractional rectification must be carefully optimized to achieve desired separation performance [24] [25]. Reflux ratios between 2:1 and 5:1 provide effective separation while maintaining reasonable throughput [24]. Higher reflux ratios improve separation quality but reduce production rates [24]. The optimal balance depends on specific purity requirements and economic considerations [24].

Temperature gradient control throughout the rectification column enables precise separation of components with similar boiling points [24] [25]. The temperature difference between column top and bottom should be maintained within 10°C to 15°C for optimal performance [24]. Excessive temperature gradients can lead to flooding or incomplete separation [24].

Fraction collection strategies involve careful monitoring of distillate composition through online analytical techniques or periodic sampling [27] [28]. Gas chromatography analysis enables real-time assessment of product purity and composition [28]. Automatic fraction collectors can be programmed to collect specific boiling point ranges corresponding to desired products [27].

The fractional rectification process typically achieves purities of 98.5% with recovery yields of 89.7% [24] [25]. While slightly lower yields compared to reduced-pressure distillation, the superior purity justifies this approach when high-grade material is required [24].

| Method | Operating Pressure (mbar) | Temperature Range (°C) | Column Efficiency (plates) | Purity Achieved (%) | Recovery Yield (%) |

|---|---|---|---|---|---|

| Reduced-pressure distillation | 100 | 100-102 | 15-20 | 97.0 | 91.0 |

| Fractional rectification | 50-100 | 80-130 | 30-50 | 98.5 | 89.7 |

| Vacuum distillation | 1-10 | 60-90 | 10-15 | 95.8 | 87.4 |

| Steam distillation | 1013 | 100 | 5-8 | 92.3 | 84.2 |

| Crystallization | 1013 | 0-5 | N/A | 99.2 | 78.5 |

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 1-(1-Chlorocyclopropyl)ethanone, revealing distinct spectral signatures that confirm its molecular architecture and electronic environment [1] [2]. The proton nuclear magnetic resonance spectrum of 1-(1-Chlorocyclopropyl)ethanone exhibits characteristic resonances that reflect the unique structural features of this chlorinated cyclopropyl ketone compound.

The proton nuclear magnetic resonance spectrum displays three distinct multipicity patterns when recorded in deuterated chloroform solvent [1]. The cyclopropyl ring protons appear as complex multiplets at 1.36 parts per million and 1.62 parts per million, each integrating for two protons, representing the diastereotopic methylene protons of the three-membered ring system [1]. These chemical shift values reflect the influence of the electron-withdrawing chlorine substituent on the cyclopropyl ring, which deshields the adjacent protons and shifts their resonances downfield compared to unsubstituted cyclopropyl systems.

The methyl group attached to the carbonyl carbon resonates as a singlet at 2.55 parts per million, integrating for three protons [2]. This chemical shift is consistent with the α-position relative to the carbonyl group, where the electron-withdrawing effect of the ketone functionality contributes to the observed downfield shift. The singlet multiplicity confirms the absence of coupling interactions with neighboring protons, as expected for a methyl group directly attached to the carbonyl carbon.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information through direct observation of the carbon framework [2]. The carbonyl carbon exhibits a characteristic downfield resonance at 198.6 parts per million, which falls within the typical range for ketone carbonyls [2]. This chemical shift reflects the electron-donating effect of the chlorocyclopropyl substituent, which causes a slight upfield shift compared to aromatic ketones but remains within the expected range for aliphatic ketones.

The quaternary carbon bearing the chlorine substituent appears at 44.7 parts per million, representing the carbon-1 position of the cyclopropyl ring [2]. This chemical shift is significantly deshielded compared to unsubstituted cyclopropyl carbons due to the electron-withdrawing effect of the chlorine atom. The methyl carbon attached to the carbonyl group resonates at 26.8 parts per million, while the remaining cyclopropyl carbons appear at 17.2 parts per million [2].

| NMR Type | Chemical Shift (ppm) | Assignment | Multiplicity |

|---|---|---|---|

| ¹H NMR | 1.36 | Cyclopropyl CH₂ | multiplet (2H) |

| ¹H NMR | 1.62 | Cyclopropyl CH₂ | multiplet (2H) |

| ¹H NMR | 2.55 | Methyl group | singlet (3H) |

| ¹³C NMR | 198.6 | Carbonyl carbon | - |

| ¹³C NMR | 44.7 | Quaternary carbon | - |

| ¹³C NMR | 26.8 | Methyl carbon | - |

| ¹³C NMR | 17.2 | Cyclopropyl carbons | - |

Infrared (IR) Absorption Profiles

Infrared spectroscopy reveals the vibrational characteristics of 1-(1-Chlorocyclopropyl)ethanone, providing information about functional group presence and molecular interactions [2] [3]. The infrared spectrum exhibits several characteristic absorption bands that are diagnostic for the structural features present in this compound.

The most prominent absorption band in the infrared spectrum corresponds to the carbonyl stretching vibration, which appears as a strong, sharp peak in the region typical for ketone carbonyls [2] [3]. This absorption reflects the carbon-oxygen double bond stretching motion and is influenced by the electronic environment provided by the chlorocyclopropyl substituent. The exact frequency depends on the degree of conjugation and the electronic effects of neighboring groups.

Carbon-hydrogen stretching vibrations appear in the high-frequency region of the spectrum, with aliphatic carbon-hydrogen stretches typically observed between 2800-3000 reciprocal centimeters [2] [3]. The cyclopropyl carbon-hydrogen stretches exhibit characteristic frequencies that differ from those of normal alkyl groups due to the unique hybridization and ring strain present in the three-membered ring system.

The carbon-chlorine stretching vibration contributes to the fingerprint region of the spectrum, appearing as a medium-intensity absorption band [2] [3]. This vibration is sensitive to the molecular environment and provides confirmation of the chlorine substitution pattern. The frequency of this absorption is influenced by the carbon-chlorine bond strength and the electronic effects of the cyclopropyl ring system.

Deformation vibrations associated with the cyclopropyl ring system appear as characteristic absorption bands in the mid-frequency region of the spectrum [2] [3]. These vibrations are diagnostic for three-membered ring systems and provide additional structural confirmation. The ring deformation modes are particularly sensitive to substitution patterns and can be used to distinguish between different cyclopropyl derivatives.

Thermodynamic Stability and Reactivity

The thermodynamic stability of 1-(1-Chlorocyclopropyl)ethanone reflects the balance between various destabilizing factors, including ring strain and electronic effects, and stabilizing interactions within the molecular framework [4] [5] [6]. Under standard conditions, the compound exhibits moderate thermal stability, remaining intact at ambient temperatures while showing increased reactivity at elevated temperatures.

The compound demonstrates chemical stability when stored under recommended conditions, specifically under inert atmosphere at temperatures between 2-8°C [7] [6]. This stability profile indicates that the compound can be handled and stored safely under controlled conditions, though it requires protection from moisture and oxidizing agents to prevent degradation reactions.

Thermal decomposition analysis reveals that 1-(1-Chlorocyclopropyl)ethanone undergoes breakdown at elevated temperatures, producing carbon oxides and hydrogen chloride as primary decomposition products [5] [6]. The thermal decomposition pathway involves initial cleavage of the carbon-chlorine bond, followed by fragmentation of the cyclopropyl ring system and subsequent oxidation of the organic fragments. The formation of hydrogen chloride during thermal decomposition presents potential corrosion hazards and requires appropriate handling precautions.

The compound exhibits reactivity toward strong oxidizing agents, which can lead to vigorous reactions and potential safety hazards [5] [6]. This reactivity pattern is consistent with the presence of the electron-rich cyclopropyl ring system and the ketone functionality, both of which can undergo oxidation reactions under appropriate conditions. The reactivity toward oxidizing agents necessitates careful storage and handling procedures to prevent unwanted reactions.

Ring strain energy calculations indicate that the cyclopropyl ring contributes approximately 27-29 kilocalories per mole of destabilization to the overall molecular energy [8]. This strain energy makes the compound more reactive than corresponding acyclic analogs, particularly toward ring-opening reactions that can relieve the inherent strain. The presence of the electron-withdrawing chlorine substituent further activates the cyclopropyl ring toward nucleophilic attack.

| Parameter | Value | Conditions |

|---|---|---|

| Storage Temperature | 2-8°C | Inert atmosphere |

| Thermal Stability | Moderate | Ambient conditions |

| Decomposition Products | CO, CO₂, HCl | Elevated temperatures |

| Ring Strain Energy | 27-29 kcal/mol | Calculated |

| Reactivity Classification | Moderate | Toward oxidizing agents |

Solubility and Phase Behavior in Organic Media

The solubility characteristics of 1-(1-Chlorocyclopropyl)ethanone in various organic solvents reflect its molecular polarity and intermolecular interaction patterns [9] [10] [11]. The compound exhibits moderate polarity due to the presence of both the polar carbonyl group and the electronegative chlorine substituent, resulting in selective solubility in various organic media.

Water solubility measurements indicate that 1-(1-Chlorocyclopropyl)ethanone dissolves to the extent of 16.9 grams per liter at 20°C [9] [12]. This limited aqueous solubility reflects the predominantly hydrophobic character of the cyclopropyl ring system, which outweighs the hydrophilic contributions from the carbonyl and chlorine functionalities. The logarithm of the partition coefficient (LogP) value of 1.3 confirms the lipophilic nature of the compound [9] [13].

The compound demonstrates enhanced solubility in polar aprotic solvents such as chloroform, where it shows sparingly soluble characteristics [9]. This solubility pattern is consistent with the ability of polar aprotic solvents to solvate the polar carbonyl group while accommodating the hydrophobic cyclopropyl ring system. The solubility in chloroform has been utilized in nuclear magnetic resonance spectroscopy studies using deuterated chloroform as the solvent system [1] [2].

Methanol represents another solvent system where 1-(1-Chlorocyclopropyl)ethanone exhibits limited solubility [9]. The protic nature of methanol allows for hydrogen bonding interactions with the carbonyl oxygen, though the overall solubility remains restricted due to the hydrophobic cyclopropyl ring system. This solubility pattern has practical implications for purification and synthetic applications.

Phase-transfer catalysis studies have demonstrated the utility of polyethylene glycol systems in facilitating reactions involving 1-(1-Chlorocyclopropyl)ethanone derivatives [10]. The use of polyethylene glycol-1000 as a phase-transfer catalyst has shown superior performance compared to quaternary ammonium salts in nucleophilic substitution reactions. This enhanced catalytic efficiency reflects the ability of polyethylene glycol to facilitate mass transfer between aqueous and organic phases.

The vapor pressure of 1-(1-Chlorocyclopropyl)ethanone ranges from 1570-7380 pascals at 25°C [9], indicating significant volatility under ambient conditions. This volatility necessitates appropriate handling procedures and storage conditions to prevent loss of material through evaporation. The relatively high vapor pressure also contributes to the compound's classification as a volatile organic compound.

| Solvent System | Solubility | Temperature | LogP Value |

|---|---|---|---|

| Water | 16.9 g/L | 20°C | 1.3 |

| Chloroform | Sparingly soluble | Ambient | - |

| Methanol | Slightly soluble | Ambient | - |

| Organic media | Variable | Depends on polarity | 1.3 |

Physical Description

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Ethanone, 1-(1-chlorocyclopropyl)-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.